molecular formula C21H24ClN3O2S B1228908 N-[4-(4-chlorophenyl)-2-thiazolyl]-N-[3-(diethylamino)propyl]-2-furancarboxamide

N-[4-(4-chlorophenyl)-2-thiazolyl]-N-[3-(diethylamino)propyl]-2-furancarboxamide

Cat. No. B1228908
M. Wt: 418 g/mol
InChI Key: CTZRVLWWCNVIHZ-UHFFFAOYSA-N
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Description

N-[4-(4-chlorophenyl)-2-thiazolyl]-N-[3-(diethylamino)propyl]-2-furancarboxamide is an aromatic amide and a heteroarene.

Scientific Research Applications

Antimicrobial Activity

Compounds structurally similar to N-[4-(4-chlorophenyl)-2-thiazolyl]-N-[3-(diethylamino)propyl]-2-furancarboxamide have been explored for their antimicrobial properties. Studies have synthesized various derivatives to evaluate their efficacy against bacteria and fungi. For instance, compounds synthesized by Makino (1962) showed significant antibacterial and antifungal effects against various strains, similar to standard drugs like nitrofuran (Makino, 1962). Similarly, Dawane et al. (2010) synthesized pyrazoline derivatives exhibiting potent antibacterial and antifungal activities (Dawane et al., 2010).

Antiallergy Potential

The compound's analogs have been investigated for antiallergy applications. Hargrave et al. (1983) developed N-(4-substituted-thiazolyl)oxamic acid derivatives, which demonstrated significant antiallergy activity in animal models, surpassing the effectiveness of conventional drugs like disodium cromoglycate (Hargrave et al., 1983).

Anticancer and Antiviral Properties

Compounds with similar structural motifs have been researched for potential anticancer and antiviral activities. Chen et al. (2010) synthesized thiadiazole sulfonamide derivatives showing anti-tobacco mosaic virus activity, indicating potential antiviral applications (Chen et al., 2010). Additionally, Atta et al. (2021) explored thiophene-based compounds for their cytotoxicity against cancer cell lines, revealing promising anticancer properties (Atta et al., 2021).

Inhibition of Corrosion

Another application is in the field of corrosion inhibition. Kaya et al. (2016) conducted a study on thiazole derivatives to evaluate their effectiveness in preventing iron corrosion. Their findings suggested that these compounds could serve as efficient corrosion inhibitors, a property that may be extrapolated to similar compounds (Kaya et al., 2016).

properties

Product Name

N-[4-(4-chlorophenyl)-2-thiazolyl]-N-[3-(diethylamino)propyl]-2-furancarboxamide

Molecular Formula

C21H24ClN3O2S

Molecular Weight

418 g/mol

IUPAC Name

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-[3-(diethylamino)propyl]furan-2-carboxamide

InChI

InChI=1S/C21H24ClN3O2S/c1-3-24(4-2)12-6-13-25(20(26)19-7-5-14-27-19)21-23-18(15-28-21)16-8-10-17(22)11-9-16/h5,7-11,14-15H,3-4,6,12-13H2,1-2H3

InChI Key

CTZRVLWWCNVIHZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCN(C1=NC(=CS1)C2=CC=C(C=C2)Cl)C(=O)C3=CC=CO3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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